![molecular formula C12H9ClN2O B14702073 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene CAS No. 17478-82-9](/img/structure/B14702073.png)
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene can be synthesized through the reaction of 1-chloro-4-nitrobenzene with phenylhydroxylamine under specific conditions. The reaction typically involves the reduction of the nitro group to an amino group, followed by the formation of the azoxy linkage. The reaction conditions often include the use of reducing agents such as zinc dust and acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the azoxy compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.
Reduction: The azoxy group can be reduced to form corresponding amines or azo compounds.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Reduction: Reducing agents such as zinc dust, iron powder, or catalytic hydrogenation can be used to reduce the azoxy group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted aromatic compounds where the chlorine atom is replaced by the nucleophile.
Reduction: The major products are amines or azo compounds.
Oxidation: The major products are nitroso or nitro derivatives.
科学研究应用
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other azoxy compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.
相似化合物的比较
1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene can be compared with other azoxybenzenes and related compounds:
1-Chloro-4-nitrobenzene: A precursor in the synthesis of this compound.
Azobenzene: A related compound with an azo group (-N=N-) instead of an azoxy group.
1-Chloro-4-phenylazo-benzene: A similar compound with an azo linkage.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an azoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
17478-82-9 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC 名称 |
(4-chlorophenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C12H9ClN2O/c13-10-6-8-11(9-7-10)14-15(16)12-4-2-1-3-5-12/h1-9H |
InChI 键 |
HICVSNWHZFWBHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


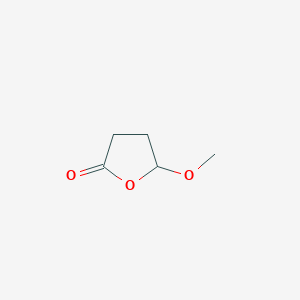


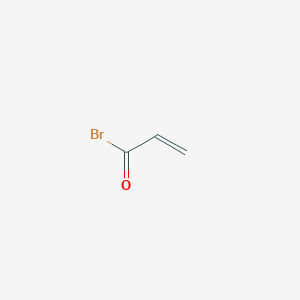

![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)



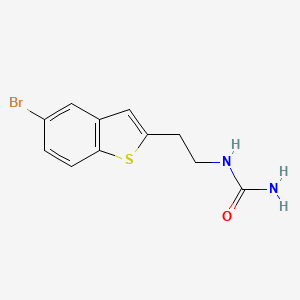
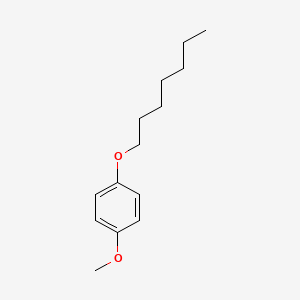

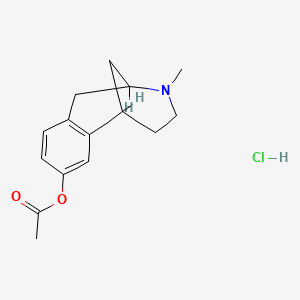
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
